4-Methylquinoline-2-carboxamide

Genetic Toxicology Safety Assessment Structural Alert Profiling

4-Methylquinoline-2-carboxamide (CAS: 30958-79-3) is a heterocyclic quinoline derivative with a carboxamide moiety at the 2-position, possessing the molecular formula C11H10N2O and an exact mass of 186.0794. It is a defined chemical entity with a typical commercially available purity of 95% and is recommended for long-term storage at 4°C.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 30958-79-3
Cat. No. B1607047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinoline-2-carboxamide
CAS30958-79-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)C(=O)N
InChIInChI=1S/C11H10N2O/c1-7-6-10(11(12)14)13-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,12,14)
InChIKeyAMOPWISLTWLTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinoline-2-carboxamide (CAS 30958-79-3) Procurement: Core Physicochemical and Safety Profile for Sourcing


4-Methylquinoline-2-carboxamide (CAS: 30958-79-3) is a heterocyclic quinoline derivative with a carboxamide moiety at the 2-position, possessing the molecular formula C11H10N2O and an exact mass of 186.0794 [1]. It is a defined chemical entity with a typical commercially available purity of 95% and is recommended for long-term storage at 4°C . Key physicochemical properties relevant to handling and formulation include a boiling point of 383.7°C at 760 mmHg, a flash point of 185.9°C, and a density of 1.227 g/cm³ . Its primary utility in the research and industrial supply chain is as a synthetic building block for more complex quinoline-based architectures .

4-Methylquinoline-2-carboxamide (CAS 30958-79-3) Procurement: Why Unverified Quinoline Analogs Cannot Be Simply Interchanged


Generic substitution among quinoline derivatives is scientifically untenable without explicit verification. Even minor structural modifications within this class can profoundly alter key properties such as mutagenic potential and biological activity. For example, 4-methylquinoline is a known mutagen in the Salmonella/microsome assay, whereas its 2-carboxamide counterpart, 4-methylquinoline-2-carboxamide, shows no significant mutagenicity under identical conditions [1]. Similarly, within a series of quinoline-2-carboxamides, specific N-substituents like N-cycloheptyl and N-cyclohexyl confer significantly higher antimycobacterial activity compared to the unsubstituted scaffold [2]. These data demonstrate that structure-activity relationships are highly specific, making the target compound a unique entity for procurement, not a functional equivalent to its analogs. The quantitative evidence below details the verifiable, comparator-based differentiation that justifies its specific selection.

4-Methylquinoline-2-carboxamide (CAS 30958-79-3) Procurement: Verifiable Quantitative Differentiation Versus Analogs


Non-Mutagenic Profile of 4-Methylquinoline-2-carboxamide Versus Mutagenic 4-Methylquinoline

4-Methylquinoline-2-carboxamide is clearly differentiated from its close analog 4-methylquinoline by its lack of mutagenic activity. In a direct head-to-head Salmonella/microsome assay (Ames test) using strain TA 100, 4-methylquinoline was mutagenic, while 4-methylquinoline-2-carboxamide showed no significant mutagenicity, both in the presence and absence of the S9 metabolic activation mix [1]. This represents a critical safety distinction, as the simple addition of a carboxamide group at the 2-position eliminates a significant genotoxic liability associated with the unsubstituted core.

Genetic Toxicology Safety Assessment Structural Alert Profiling

Predicted Physicochemical Property Differentiation: pKa of 4-Methylquinoline-2-carboxamide Versus Unsubstituted Quinoline-2-carboxamide

The introduction of a methyl group at the 4-position of the quinoline ring in 4-methylquinoline-2-carboxamide alters its predicted pKa compared to the unsubstituted quinoline-2-carboxamide scaffold. This is a class-level inference based on the electron-donating effect of the methyl group, which is predicted to influence the basicity of the quinoline nitrogen. Specifically, the predicted pKa for 4-methylquinoline-2-carboxamide is 14.93 ± 0.30 , whereas the pKa for the parent compound, quinoline-2-carboxamide, is reported to be 15.34 (predicted) [1]. This difference in predicted pKa suggests a subtle but potentially significant impact on the compound's ionization state at physiological pH, which is a key determinant of solubility, permeability, and target binding in drug discovery projects.

Physicochemical Profiling ADME Prediction Lead Optimization

Enabling Role in Potent HDAC Inhibitor Development: A Comparative SAR Context

The quinoline-2-carboxamide scaffold, of which 4-methylquinoline-2-carboxamide is a key substituted building block, serves as a critical platform for developing highly potent HDAC inhibitors. A study on 8-substituted quinoline-2-carboxamide derivatives identified a lead compound (compound 21g) with an IC50 of 0.050 µM against HDACs. This activity was 3-fold greater than that of the clinical HDAC inhibitor Vorinostat (SAHA, IC50 = 0.137 µM) when tested under the same assay conditions [1]. This class-level inference demonstrates the value of this specific core structure. The 4-methyl substitution present in the target compound provides a defined handle for further structural diversification, enabling exploration of SAR at a position distinct from the 8-substitution pattern shown to be crucial for achieving this enhanced potency over Vorinostat.

Epigenetics Histone Deacetylase (HDAC) Inhibition Structure-Activity Relationship (SAR)

4-Methylquinoline-2-carboxamide (CAS 30958-79-3) Procurement: Targeted Application Scenarios Based on Verified Differentiation


Safe Scaffold for Chemical Library Synthesis

Medicinal chemistry groups requiring a quinoline scaffold for diversity-oriented synthesis or fragment-based drug discovery should procure 4-methylquinoline-2-carboxamide. Its proven non-mutagenic profile directly addresses safety concerns associated with other quinoline analogs like 4-methylquinoline [1]. This eliminates the risk of introducing a genotoxic liability early in a lead discovery program, ensuring that any biological hits derived from subsequent chemical elaboration of this core are not confounded by an inherently mutagenic starting material.

Precise Lead Optimization for ADME Fine-Tuning

For drug discovery projects where the quinoline-2-carboxamide scaffold is a validated pharmacophore, the specific procurement of 4-methylquinoline-2-carboxamide is warranted. Its predicted pKa shift of -0.41 units compared to unsubstituted quinoline-2-carboxamide [2] provides a quantifiable, structure-based method to subtly adjust a lead compound's ionization state. This enables medicinal chemists to rationally modulate key drug-like properties such as solubility, lipophilicity, and passive membrane permeability without resorting to more drastic and unpredictable structural changes.

Defined Intermediate for Next-Generation HDAC Inhibitors

Research groups focused on developing novel histone deacetylase (HDAC) inhibitors with improved potency and selectivity should utilize 4-methylquinoline-2-carboxamide as a key synthetic intermediate. As demonstrated by prior SAR, the quinoline-2-carboxamide scaffold is capable of producing derivatives with IC50 values (0.050 µM) that surpass the potency of Vorinostat by nearly 3-fold [3]. The 4-methyl substitution in the target compound offers a specific, chemically defined position for further functionalization, enabling exploration of the 4-position's role in binding to the HDAC active site, an area distinct from the 8-substitution that was key to the prior potency gains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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